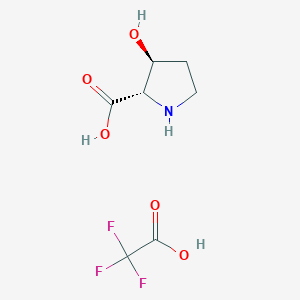

(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid (2s,3s-HPCA-TFA) is a small molecule organic compound of the pyrrolidine family. It is a colorless, water-soluble, and highly reactive compound that can be used in a variety of laboratory experiments. It is a useful reagent in organic synthesis and has been used in a number of scientific research applications.

Scientific Research Applications

Environmental and Chemical Analysis

Perfluoroalkyl substances (PFAs), including perfluoroalkyl carboxylic acids and sulfonic acids, are emerging environmental contaminants. Trifluoroacetic acid, a close relative to the substances under discussion, is present in various environmental and biological matrices. It is thought to have both significant natural and anthropogenic sources. The understanding of these compounds' physicochemical properties, environmental levels, patterns in waters and wastewaters, and treatment methods is crucial. Technologies such as filtration and sorption are promising for removing PFAs from aqueous waste streams, highlighting the importance of these compounds in environmental science and engineering (Rayne & Forest, 2009).

Biotechnology and Material Science

In the realm of biotechnology and material science, lactic acid serves as an example of a hydroxycarboxylic acid's utility, which is structurally similar to (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid. Lactic acid is produced by the fermentation of sugars in biomass and can be used as a feedstock for the green chemistry of the future. This includes the synthesis of biodegradable polymers and potentially useful chemicals like pyruvic acid and acrylic acid. The biotechnological routes for the production of these derivatives from lactic acid highlight the vast applications of hydroxycarboxylic acids in green chemistry and material science (Gao, Ma, & Xu, 2011).

Antioxidant, Antimicrobial, and Cytotoxic Activity

Natural carboxylic acids derived from plants, structurally related to (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid, are known to possess significant biological activities. These include antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationships of these compounds reveal that modifications in their molecular structure can greatly influence their biological activities. This understanding opens doors to the development of new therapeutic agents based on the structural optimization of carboxylic acids (Godlewska-Żyłkiewicz et al., 2020).

Environmental Behavior and Bioaccumulation

The environmental behavior and bioaccumulation potential of perfluorinated acids, including perfluoroalkyl carboxylic acids, are critical areas of study. These compounds are persistent and have been detected in a variety of wildlife, raising concerns about their bioaccumulation potential. Research into their environmental fate, bioaccumulation, and comparison with regulatory criteria provide essential insights into managing and mitigating the environmental impact of these substances (Conder et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid involves the protection of the carboxylic acid group, followed by the addition of a hydroxyl group to the pyrrolidine ring. The final step involves the deprotection of the carboxylic acid group and the addition of trifluoroacetic acid.", "Starting Materials": [ "L-aspartic acid", "Ethyl chloroformate", "Sodium hydroxide", "Hydroxylamine hydrochloride", "Sodium borohydride", "Trifluoroacetic acid" ], "Reaction": [ "Protection of the carboxylic acid group using ethyl chloroformate and sodium hydroxide", "Addition of hydroxylamine hydrochloride to the protected aspartic acid to form the hydroxylated pyrrolidine ring", "Reduction of the protected hydroxylated pyrrolidine ring using sodium borohydride", "Deprotection of the carboxylic acid group using sodium hydroxide", "Addition of trifluoroacetic acid to form the final product" ] } | |

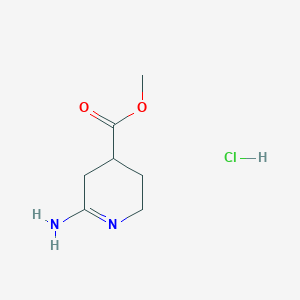

CAS RN |

1788054-78-3 |

Product Name |

(2s,3s)-3-Hydroxypyrrolidine-2-carboxylic acid; trifluoroacetic acid |

Molecular Formula |

C7H10F3NO5 |

Molecular Weight |

245.154 |

IUPAC Name |

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 |

InChI Key |

JPFWVYBLNMYLMA-MMALYQPHSA-N |

SMILES |

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)

methanone](/img/structure/B2995282.png)

![Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2995283.png)

![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)

![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)

![3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995292.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2995293.png)